molecular formula C11H16BrNO3S B275216 [(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine

[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine

Cat. No.: B275216
M. Wt: 322.22 g/mol
InChI Key: ZRJXKGUNAODYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine is an organic compound with the molecular formula C11H16BrNO3S and a molecular weight of 322.22 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine typically involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, alkoxide ions, or amines under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group, which is known to interact with biological macromolecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties

Mechanism of Action

The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes like dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine can be compared with other sulfonamide compounds such as:

    4-bromo-N,N-diisopropyl-3-methoxybenzamide: This compound has a similar bromine substitution but differs in the alkyl groups attached to the nitrogen atom and the presence of a methoxy group instead of a propoxy group.

    4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide: This compound has a similar structure but with different substituents on the benzene ring, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.

Properties

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.22 g/mol

IUPAC Name

4-bromo-N,N-dimethyl-3-propoxybenzenesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-4-7-16-11-8-9(5-6-10(11)12)17(14,15)13(2)3/h5-6,8H,4,7H2,1-3H3

InChI Key

ZRJXKGUNAODYLY-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.